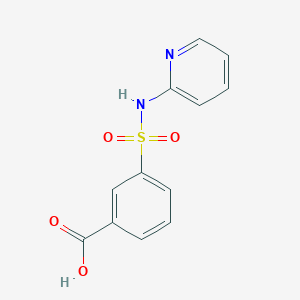

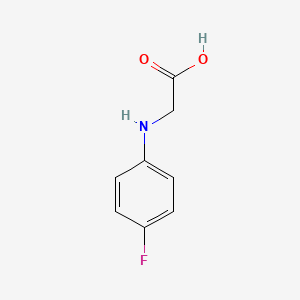

![molecular formula C14H11FO3 B1299592 2-[(4-Fluorobenzyl)oxy]benzoic acid CAS No. 396-11-2](/img/structure/B1299592.png)

2-[(4-Fluorobenzyl)oxy]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[(4-Fluorobenzyl)oxy]benzoic acid" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the behavior and characteristics of similar compounds. For instance, the metabolic fate of fluorobenzyl alcohols in rats suggests that benzoic acid derivatives can undergo metabolic transformations, leading to various metabolites .

Synthesis Analysis

The synthesis of related compounds involves multistep reactions, including the use of building blocks like 4-chloro-2-fluoro-5-nitrobenzoic acid for the preparation of nitrogenous heterocycles . Another example is the Knoevenagel condensation reaction used to synthesize ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate . These methods indicate that the synthesis of "2-[(4-Fluorobenzyl)oxy]benzoic acid" could potentially involve similar strategies, such as starting with a fluorobenzyl compound and introducing the benzoic acid moiety through appropriate reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques like X-ray crystallography. For instance, the crystal structure of ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate was elucidated, showing a monoclinic crystal system . Similarly, the structure of other benzoic acid derivatives has been studied, providing information on the crystal systems and space groups . These findings suggest that "2-[(4-Fluorobenzyl)oxy]benzoic acid" would also have a well-defined crystal structure that could be studied using similar methods.

Chemical Reactions Analysis

The papers describe various chemical reactions involving benzoic acid derivatives. For example, the formation of hydrogen-bonded liquid crystalline complexes with benzoic acid compounds and the reactions of 2-hydroxy-benzoic acid derivatives with ruthenium complexes . These studies demonstrate the reactivity of benzoic acid derivatives and their ability to form complexes with other molecules, which could be relevant for "2-[(4-Fluorobenzyl)oxy]benzoic acid" in forming new compounds or materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For instance, the presence of fluorine atoms can affect the liquid crystalline properties of the compounds . The solubility of co-crystals formed with benzoic acid derivatives can also be modified, as seen in the study of trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol co-crystals . These insights suggest that "2-[(4-Fluorobenzyl)oxy]benzoic acid" would have specific physical and chemical properties that could be tailored for particular applications.

Applications De Recherche Scientifique

Quantitative Structure-Metabolism Relationships

- Computational Chemistry and NMR Spectroscopy : A study involved calculating molecular properties of substituted benzoic acids, including fluorobenzoic acids, to understand their metabolism in rats. This research is significant for insights into drug metabolism and designing new compounds with desirable metabolic profiles (Ghauri et al., 1992).

Chemical Synthesis and Characterization

- Synthesis and Thermal Stability : Research on the synthesis of oligo-4-[(2-hydroxybenzylidene)amino]benzoic acid provides insights into the creation of new materials with potential applications in electronics and material science (Kaya & Bilici, 2006).

- Hydrogen Bond Studies : Investigations into the hydrogen bonding in solid solutions of benzoic acid and 4-fluorobenzoic acid have implications for understanding molecular interactions, which is crucial in pharmaceuticals and materials engineering (Chakraborty & Desiraju, 2018).

Environmental Chemistry

- Adsorption Studies : The adsorption behaviors of fluorobenzoic acids on metallic surfaces in acidic media are essential for understanding environmental contamination and developing new methods for water treatment or metal recovery (Ikezawa et al., 2006).

- Analytical Methods for Detection : Advances in analytical methods for determining fluorinated aromatic carboxylic acids in water have significant implications for environmental monitoring and pollution control (Kumar & Sharma, 2021).

Biocatalysis

- Enzymatic Reactions : The enzymatic oxidation of 4-fluorobenzoic acid to produce enantiopure diols, which are valuable in synthesizing homochiral building blocks with quaternary centers, has implications in pharmaceutical and chemical manufacturing (Nash et al., 2017).

Safety And Hazards

While specific safety and hazard information for 2-[(4-Fluorobenzyl)oxy]benzoic acid is not available, general precautions should be taken while handling it. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-fluorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYHWZTZZNBDMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368246 |

Source

|

| Record name | 2-[(4-fluorobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Fluorobenzyl)oxy]benzoic acid | |

CAS RN |

396-11-2 |

Source

|

| Record name | 2-[(4-fluorobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1299510.png)

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1299521.png)

![6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B1299531.png)

![5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B1299532.png)

![4-fluoro-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B1299535.png)